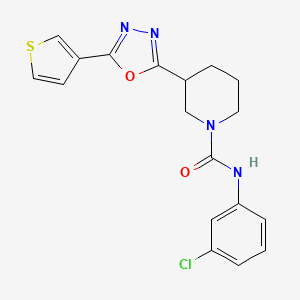

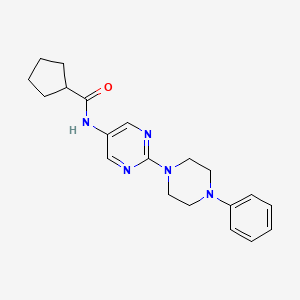

![molecular formula C17H16N2O8S B2636444 3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid CAS No. 851452-86-3](/img/structure/B2636444.png)

3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known by its CAS Number 851452-86-3, is a chemical with the molecular weight of 408.39 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-[(4-{[(carboxymethyl)amino]carbonyl}anilino)sulfonyl]-4-methoxybenzoic acid . The InChI code is 1S/C17H16N2O8S/c1-27-13-7-4-11(17(23)24)8-14(13)28(25,26)19-12-5-2-10(3-6-12)16(22)18-9-15(20)21/h2-8,19H,9H2,1H3,(H,18,22)(H,20,21)(H,23,24) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Scientific Research Applications

Interaction with Biological Molecules

One study investigated the interaction between sulfonamide derivatives and bovine serum albumin (BSA), revealing that these compounds effectively quench the intrinsic fluorescence of BSA through a static quenching process. The binding of sulfonamide derivatives to BSA involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, indicating potential applications in understanding drug-protein interactions and the design of drug delivery systems (Zhang et al., 2015).

Synthesis and Reactivity

Research on the synthesis of dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biologically active indolocarbazoles, involved the use of tetramic acid sulfonates. This work has implications for the development of novel therapeutic agents, highlighting the relevance of sulfonamide-based compounds in medicinal chemistry (van Loon et al., 2014).

Catalytic Applications

A study on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety demonstrated their catalytic efficiency in green chemistry applications. These compounds, derived from sulfonamide groups, were used in the synthesis of various organic compounds, showcasing their versatility and potential in industrial applications (Zolfigol et al., 2015).

Material Science

In the field of material science, the electron-donating substituent groups on the aromatic ring of benzoic acid-functionalized polysulfone were found to significantly affect the luminescence properties of complexes with Eu(III) ions. This research points to the utility of sulfonamide-based compounds in the development of advanced materials with specific optical properties (Gao et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O8S/c1-27-13-7-4-11(17(23)24)8-14(13)28(25,26)19-12-5-2-10(3-6-12)16(22)18-9-15(20)21/h2-8,19H,9H2,1H3,(H,18,22)(H,20,21)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYDFUCFUAZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

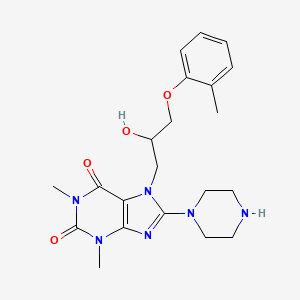

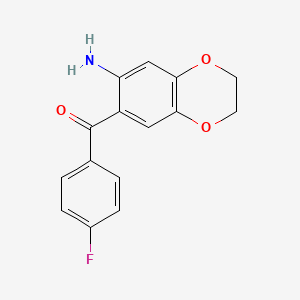

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)

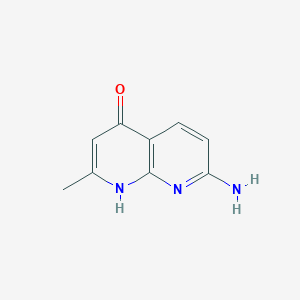

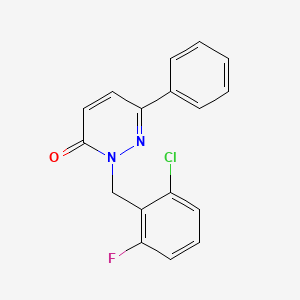

![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)

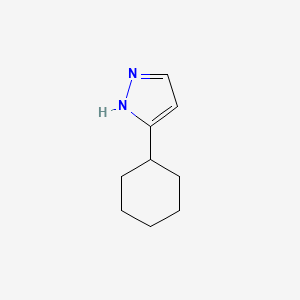

![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)

![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)